Cas no 1291487-29-0 (4-aminopyridine-2-carboxylic acid hydrochloride)
4-aminopyridine-2-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Aminopicolinic acid hydrochloride
- 4-Aminopicolinic acid, HCl
- 4-Aminopyridine-2-carboxylic acid hydrochloride
- 4-Amino-pyridine-2-carboxylic acid hydrochloride
- 4-aminopyridine-2-carboxylic acid hydrochloride
-
- MDL: MFCD18837584
- Inchi: 1S/C6H6N2O2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H
- InChI Key: HWUHHMYNWTYPRL-UHFFFAOYSA-N
- SMILES: Cl.OC(C1C=C(C=CN=1)N)=O
Computed Properties
- Exact Mass: 174.02000
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 76.21000
- LogP: 1.74520
4-aminopyridine-2-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0100S-5g |
4-Amino-pyridine-2-carboxylic acid hydrochloride |
1291487-29-0 | 96% | 5g |
415.54CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0100S-25g |
4-Amino-pyridine-2-carboxylic acid hydrochloride |
1291487-29-0 | 96% | 25g |
1339.91CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166860-100g |
4-Aminopyridine-2-carboxylic acid hydrochloride |
1291487-29-0 | 100g |
¥1,863.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166860-1g |
4-Aminopyridine-2-carboxylic acid hydrochloride |
1291487-29-0 | 1g |
¥64.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166860-250mg |
4-Aminopyridine-2-carboxylic acid hydrochloride |
1291487-29-0 | 250mg |
¥33.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166860-25g |
4-Aminopyridine-2-carboxylic acid hydrochloride |
1291487-29-0 | 25g |
¥542.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166860-5g |
4-Aminopyridine-2-carboxylic acid hydrochloride |
1291487-29-0 | 5g |
¥175.00 | 2021-05-21 | ||
| Alichem | A029208201-100g |
4-Aminopicolinic acid hydrochloride |
1291487-29-0 | 95% | 100g |
$466.96 | 2022-04-03 | |
| Fluorochem | 079383-1g |
4-Aminopicolinic acid hydrochloride |
1291487-29-0 | 95% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 079383-5g |
4-Aminopicolinic acid hydrochloride |
1291487-29-0 | 95% | 5g |
£34.00 | 2022-03-01 |
4-aminopyridine-2-carboxylic acid hydrochloride Suppliers
4-aminopyridine-2-carboxylic acid hydrochloride Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 4-aminopyridine-2-carboxylic acid hydrochloride
Comprehensive Overview of 4-Aminopyridine-2-carboxylic Acid Hydrochloride (CAS No. 1291487-29-0)
4-Aminopyridine-2-carboxylic acid hydrochloride (CAS No. 1291487-29-0) is a chemically modified derivative of 4-aminopyridine, a compound widely recognized for its role in neurological research and pharmaceutical applications. This hydrochloride salt form enhances the solubility and stability of the parent molecule, making it a valuable intermediate in organic synthesis and drug development. The compound's unique structure, featuring both an amino group and a carboxylic acid moiety, allows for versatile reactivity, particularly in the design of small-molecule inhibitors and biologically active compounds.
In recent years, the demand for 4-aminopyridine derivatives has surged due to their potential applications in treating neurological disorders, such as multiple sclerosis (MS) and spinal cord injuries. Researchers are particularly interested in how 4-aminopyridine-2-carboxylic acid hydrochloride can modulate potassium channels, a mechanism that has shown promise in improving nerve signal conduction. This aligns with the growing public interest in neuroprotective agents and central nervous system (CNS) therapeutics, topics frequently searched in academic and medical communities.
The synthesis of 4-aminopyridine-2-carboxylic acid hydrochloride typically involves the selective functionalization of the pyridine ring, followed by salt formation with hydrochloric acid. Its purity and characterization are critical, often verified using techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analytical methods ensure the compound meets the stringent standards required for pharmaceutical intermediates and research-grade chemicals.
From an industrial perspective, CAS No. 1291487-29-0 is gaining traction as a building block for drug discovery projects. Its compatibility with peptide coupling reagents and cross-coupling reactions makes it a favorite among medicinal chemists. Additionally, the compound's relevance to precision medicine and personalized therapies has sparked discussions in online forums and scientific publications, further driving its visibility in search engine queries.
Environmental and safety considerations are also paramount when handling 4-aminopyridine-2-carboxylic acid hydrochloride. While it is not classified as hazardous under standard regulations, proper laboratory practices, including the use of personal protective equipment (PPE) and fume hoods, are recommended. This aligns with the broader trend of green chemistry and sustainable synthesis, which are hot topics among researchers and industry professionals.
In summary, 4-aminopyridine-2-carboxylic acid hydrochloride (CAS No. 1291487-29-0) represents a multifaceted compound with significant potential in both academic and industrial settings. Its applications in neurological research, drug development, and organic synthesis make it a subject of ongoing interest, reflected in the frequent searches for related terms like "4-aminopyridine derivatives", "potassium channel modulators", and "pharmaceutical intermediates". As science advances, this compound is likely to play an even more prominent role in addressing unmet medical needs.
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